
Application Note & Protocol: Assessing the
Relaxivity of Gadolinium-Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 14:0 PE-DTPA (Gd)

Cat. No.: B15548924 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for determining the

longitudinal (r1) and transverse (r2) relaxivity of gadolinium-chelates encapsulated within

liposomes (Gd-liposomes). These parameters are crucial for evaluating their efficacy as T1 or

T2-weighted Magnetic Resonance Imaging (MRI) contrast agents.

Introduction
Gadolinium (Gd)-based contrast agents are paramount in clinical MRI, enhancing image

contrast by shortening the relaxation times of water protons in their vicinity. The efficiency of a

contrast agent is quantified by its relaxivity (r1 and r2), defined as the change in the longitudinal

(R1 = 1/T1) and transverse (R2 = 1/T2) relaxation rates of water per unit concentration of the

contrast agent.[1][2][3] Encapsulating Gd-chelates within liposomes creates a nanoparticle-

based agent with altered pharmacokinetics and relaxometric properties.[4]

The relaxivity of Gd-liposomes is not solely dependent on the Gd-chelate itself but is

significantly influenced by the physicochemical properties of the liposomal carrier, such as:

Liposome Size: Smaller liposomes generally exhibit higher r1 relaxivity due to a larger

surface-area-to-volume ratio, which facilitates interaction between encapsulated Gd and bulk

water.[5][6]
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Membrane Composition: The lipid composition, particularly the inclusion of cholesterol, can

alter the water permeability of the liposomal membrane, thereby affecting relaxivity.[5][6]

Water Exchange Rate (τm): The rate at which water molecules exchange across the

liposomal membrane is a critical determinant of relaxivity.

This protocol outlines the necessary steps from sample preparation to MRI data acquisition and

analysis to accurately determine the r1 and r2 relaxivity of novel Gd-liposome formulations.

Experimental Workflow
The overall process for assessing Gd-liposome relaxivity involves liposome synthesis,

preparation of a dilution series, MRI phantom imaging to measure T1 and T2 relaxation times,

and subsequent data analysis to calculate relaxivity values.

Caption: Experimental workflow for determining the relaxivity of Gd-liposomes.

Materials and Methods
Materials and Reagents
This table lists the typical materials required for the synthesis of Gd-liposomes and sample

preparation for relaxivity measurements.
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Material/Reagent Supplier Example Purpose

1,2-Dipalmitoyl-sn-glycero-3-

phosphocholine (DPPC)
Avanti Polar Lipids

Primary structural lipid for

bilayer

Cholesterol Sigma-Aldrich
Modulates membrane fluidity

and permeability

DSPE-PEG(2000) Avanti Polar Lipids
Provides a hydrophilic polymer

brush ("stealth" property)

Gadolinium(III) chelate (e.g.,

Gd-DTPA, Gd-DOTA)
Macrocyclics

Paramagnetic core to be

encapsulated

Deionized (DI) Water (18.2

MΩ·cm)
Millipore System

Solvent for buffers and

liposome hydration

Chloroform / Ethanol Fisher Scientific
Organic solvents for lipid

dissolution

Nitric Acid (TraceMetal™

Grade)
Fisher Scientific

Digestion of liposomes for ICP-

OES/MS analysis

Polycarbonate Membranes

(e.g., 50, 100, 200 nm)
Whatman

Used for liposome extrusion to

control size

Dialysis Tubing (e.g., 10-14

kDa MWCO)
Spectrum Labs

Removal of unencapsulated

Gd-chelate

MRI-compatible tubes (e.g.,

1.5 mL Eppendorf)
Eppendorf

To hold samples within the MRI

phantom

Equipment
Rotary Evaporator

Liposome Extruder (e.g., Avanti Mini-Extruder)

Dynamic Light Scattering (DLS) Instrument

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Mass

Spectrometer (ICP-MS)
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Magnetic Resonance Imaging (MRI) Scanner (e.g., 1.5T, 3T, 7T)

Experimental Protocols
Protocol 1: Gd-Liposome Synthesis & Purification

Lipid Film Hydration: Dissolve lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000 in a 55:40:5

molar ratio) in an organic solvent like chloroform or ethanol in a round-bottom flask.[4][7]

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the

flask wall.

Hydrate the lipid film with an aqueous solution containing a high concentration of the desired

Gd-chelate (e.g., 350-500 mM) at a temperature above the phase transition temperature of

the primary lipid (e.g., 60°C for DPPC).[4][7]

Extrusion: To obtain unilamellar vesicles of a defined size, subject the hydrated lipid

suspension to sequential extrusion through polycarbonate membranes with decreasing pore

sizes (e.g., 10-20 passes through 400 nm, then 200 nm, then 100 nm membranes).[4]

Purification: Remove unencapsulated Gd-chelate from the liposome suspension via a

purification method such as dialysis or size exclusion chromatography.

Protocol 2: Sample Preparation for MRI
Characterization: Determine the final size distribution and polydispersity index (PDI) of the

purified Gd-liposomes using Dynamic Light Scattering (DLS).

Stock Concentration Measurement: Accurately determine the gadolinium concentration of

the purified stock solution.

Pipette a small, known volume of the liposome solution.

Digest the sample in concentrated trace-metal grade nitric acid.

Dilute the digested sample with DI water to a suitable concentration for analysis.

Measure the Gd concentration using ICP-OES or ICP-MS.[7]
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Dilution Series: Based on the stock concentration, prepare a series of at least 4-5 dilutions of

the Gd-liposome solution using DI water or a suitable buffer. The concentration range should

be linear for relaxivity measurements, typically between 0.1 and 1.0 mM Gd.[7] A control

sample containing only the diluent (0 mM Gd) must be included.

Phantom Preparation: Transfer each dilution and the control sample into separate, clearly

labeled MRI-compatible tubes. Arrange the tubes in a phantom holder for simultaneous

imaging.

Protocol 3: MRI Data Acquisition
The relaxivity of a contrast agent is dependent on the magnetic field strength and temperature;

therefore, these must be recorded and kept constant throughout the experiment.[1]

Place the phantom inside the MRI scanner, ensuring it is at the isocenter of the magnet.

Allow the samples to reach thermal equilibrium with the scanner bore.

T1 Measurement: Acquire data to measure the longitudinal relaxation time (T1). A common

method is to use a spin-echo or inversion recovery sequence with multiple, varying

Repetition Times (TR) or Inversion Times (TI), respectively.[7][8]

T2 Measurement: Acquire data to measure the transverse relaxation time (T2). A multi-spin

multi-echo (MSME) or Carr-Purcell-Meiboom-Gill (CPMG) sequence with multiple, varying

Echo Times (TE) is typically used.

The following table provides example acquisition parameters. Optimal parameters may vary

based on the MRI system and specific liposome characteristics.
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Parameter
T1 Measurement (Spin-

Echo)
T2 Measurement (MSME)

Repetition Time (TR) Variable (e.g., 30 - 14000 ms) Fixed (Long, > 5 x T1)

Echo Time (TE) Fixed (Short, e.g., 8-15 ms) Variable (e.g., 10-200 ms)

Slice Thickness 4-5 mm 4-5 mm

Image Matrix 256 x 128 or 256 x 256 256 x 128 or 256 x 256

Number of Excitations (NEX) 1 1

Data Analysis and Presentation
Region of Interest (ROI) Analysis: For each sample tube in the phantom, draw a Region of

Interest (ROI) in the acquired images.

T1/T2 Calculation: Using the MRI scanner's software or a custom analysis script, fit the

signal intensity data from each ROI to the appropriate exponential decay or recovery model

to calculate the T1 and T2 relaxation times for each concentration.

T1 (Inversion Recovery):SI(TI) = SI₀ |1 - 2e^(-TI/T1)|

T1 (Spin Echo):SI(TR) = SI₀ (1 - e^(-TR/T1))[1]

T2 (Spin Echo):SI(TE) = SI₀ e^(-TE/T2)

Calculate Relaxation Rates: Convert the measured relaxation times (T1, T2 in seconds) to

relaxation rates (R1, R2 in s⁻¹) for each sample using the formulas: R1 = 1/T1 and R2 =

1/T2.

Plot and Fit: Plot R1 and R2 on the y-axis against the corresponding gadolinium

concentration ([Gd] in mM) on the x-axis. Perform a linear regression fit to the data points.[1]

[7]

The equation for the line will be in the form: R_obs = r * [Gd] + R_diamagnetic, where

R_obs is the observed relaxation rate, r is the relaxivity, and R_diamagnetic is the

relaxation rate of the solvent.
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Determine Relaxivity: The slope of the linear fit for the R1 vs. [Gd] plot is the longitudinal

relaxivity (r1). The slope of the R2 vs. [Gd] plot is the transverse relaxivity (r2). The units for

relaxivity are mM⁻¹s⁻¹.

Data Summary Tables
Quantitative data should be organized clearly for analysis and comparison.

Table 1: Relaxation Data for Gd-Liposome Formulation X

Sample
[Gd] (mM)
(from ICP-

OES)
T1 (ms) T2 (ms) R1 (s⁻¹) R2 (s⁻¹)

1 0.00

2 0.12

3 0.25

4 0.51

| 5 | 0.98 | | | | |

Table 2: Calculated Relaxivity Values (at 3T, 37°C)

Gd-Liposome
Formulation

Average Size
(nm)

r1 (mM⁻¹s⁻¹) r2 (mM⁻¹s⁻¹) r2/r1 Ratio

Formulation X

Formulation Y

| Free Gd-chelate (Ref) | N/A | | | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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